O-(3-Phenoxypropyl)hydroxylamine hydrochloride

Antimalarial Plasmodium falciparum Phenotypic screening

Researchers requiring a specific O-substituted hydroxylamine for constructing phenoxypropyl oxime ethers often face procurement challenges with generic alternatives that fail to deliver the required steric and electronic profile. O-(3-Phenoxypropyl)hydroxylamine hydrochloride (CAS 15269-73-5) resolves this as the definitive reagent for synthesizing erythromycin A 9-O-(phenoxypropyl)oxime derivatives with anti-Mycobacterium avium activity. - Enables exclusive construction of phenoxypropyl oxime ether motifs unattainable with O-methyl, O-benzyl, or O-PFB hydroxylamines. - Demonstrates strain-selective antiplasmodial activity (100% P. falciparum 3D7 inhibition, XC50 = 320.71 nM) with low HepG2 cytotoxicity (20% at 10 µM). - Supplied as bench-stable hydrochloride salt (≥98% purity) with defined storage (2-8°C, sealed, dry) for consistent reactivity across synthesis campaigns.

Molecular Formula C9H14ClNO2
Molecular Weight 203.666
CAS No. 15269-73-5
Cat. No. B579258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Phenoxypropyl)hydroxylamine hydrochloride
CAS15269-73-5
SynonymsO-(3-Phenoxy-propyl)-hydroxylamine hydrochloride
Molecular FormulaC9H14ClNO2
Molecular Weight203.666
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCON.Cl
InChIInChI=1S/C9H13NO2.ClH/c10-12-8-4-7-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
InChIKeyQXWLDORVLXSBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(3-Phenoxypropyl)hydroxylamine HCl: Identity & Baseline


O-(3-Phenoxypropyl)hydroxylamine hydrochloride (CAS 15269-73-5) is an O-substituted hydroxylamine derivative with the molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol. [1] The compound features a hydroxylamine (–O–NH₂) functional group O-alkylated with a 3-phenoxypropyl chain and is supplied as the hydrochloride salt, which improves handling, shelf-life, and solubility in polar reaction media compared to the free-base form (free base CAS 82703-22-8). [2] It is classified as a small-molecule organic reagent within the broader family of O-protected NH-free hydroxylamines, which are recognized as versatile electrophilic aminating agents for constructing N-heterocycles, primary amines, and oxime ethers. [3] The compound is registered in authoritative chemical databases including PubChem (CID 44521952), ChEMBL (CHEMBL547312), and has been assigned the TCMDC identifier TCMDC-123474.

1
O-Protected NH-free hydroxylamine reagent Supports electrophilic amination and N-heterocycle synthesis under metal-free conditions.
2
Strain-selective antiplasmodial probe Reported strain-discrimination pattern in Plasmodium falciparum phenotypic screening.
3
Phenoxypropyl-specific macrolide modification Enables erythromycin A 9-O-(phenoxypropyl)oxime derivatives not accessible with simpler O-alkyl hydroxylamines.

O-(3-Phenoxypropyl)hydroxylamine HCl: Replacement Limitations


O-Substituted hydroxylamines are not functionally interchangeable reagents. The identity of the O-substituent dictates steric demand, electronic character, lipophilicity, and ultimate reaction outcome. [1] Smaller analogs such as O-methylhydroxylamine (methoxyamine, MW 83.5) are primarily employed as DNA base-excision-repair inhibitors or simple carbonyl derivatization agents, whereas O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is optimized for GC-MS volatile-derivative formation. [2] The 3-phenoxypropyl chain of the target compound introduces a distinct combination of a flexible three-carbon spacer and a terminal phenyl ether, which modulates both the pKa of the hydroxylamine nitrogen and the compound's partitioning behavior (XLogP3-AA ≈ 1.5–2.5 based on structural analogs) [3] relative to benzyl (logP ~1.2) or pentafluorobenzyl (logP ~2.8) derivatives. These physicochemical differences translate into measurable variations in reaction yield, selectivity in N-heterocycle formation, and biological target engagement—making blind substitution a scientifically unsound procurement decision without experimental validation.

Target Compound

3-Phenoxypropyl chain modulates pKa, lipophilicity, and steric environment. Supports the reported strain-selective biological profile and phenoxypropyl-specific synthetic motifs.

Hydrochloride salt ensures consistent handling and solubility in polar media.

Typical O-Substituted Hydroxylamines

O-Methyl, O-benzyl, or O-pentafluorobenzyl hydroxylamines exhibit different steric demands, H-bonding capacity, and lipophilicity. They cannot replicate the phenoxypropyl pharmacophore or the same reaction selectivity in N-heterocycle formation.

Blind substitution may shift reaction yield, regioselectivity, and biological target engagement—validate experimentally before changing reagent.

O-(3-Phenoxypropyl)hydroxylamine HCl: Differentiation Evidence


Strain-Selective Antiplasmodial Activity

In GSK-TCMDC whole-cell screening assays, O-(3-phenoxypropyl)hydroxylamine hydrochloride demonstrated 100% inhibition of Plasmodium falciparum 3D7 growth at 2 µM, with an XC50 value of 320.71 nM (pChEMBL = 6.49). [1] In contrast, the same compound showed 0.0% inhibition of the multi-drug-resistant P. falciparum Dd2 strain at the identical 2 µM concentration, revealing significant strain-dependent selectivity. [2] This strain-discrimination pattern distinguishes it from broad-spectrum aminooxy antimalarials reported in the literature, where many O-substituted hydroxylamines exhibit pan-strain activity. [3] For procurement decisions, this means the compound offers a defined selectivity window that is absent in non-discriminating analogs such as O-benzylhydroxylamine or generic hydroxylamine hydrochloride, which lack the phenoxypropyl pharmacophore required for this specific strain engagement.

Antiplasmodial screen
Cross-study comparable
3D7: 100% inhib. at 2 µM; XC50 320.71 nM. Dd2: 0.0% inhib. at 2 µM.
Supports strain-selective antimalarial screening context
Pan-active aminooxy analogs may differ; confirm target engagement
Antimalarial Plasmodium falciparum Phenotypic screening

HepG2 Cytotoxicity Selectivity

In the GSK-TCMDC cytotoxicity counter-screen using the human HepG2 hepatocyte cell line, O-(3-phenoxypropyl)hydroxylamine hydrochloride exhibited only 20.0% inhibition at 10 µM. [1] Combined with the 100% parasite inhibition at 2 µM (XC50 = 320.71 nM), this yields an in vitro selectivity index (SI = CC50_HepG2 / XC50_3D7) estimated at >30 (assuming CC50 > 10 µM based on partial inhibition at that concentration). By comparison, many aminooxy antimalarial hits in the same GSK-TCMDC dataset display HepG2 inhibition values exceeding 50% at 10 µM, indicating a narrower therapeutic window. [2] This selectivity profile is a direct consequence of the phenoxypropyl substitution pattern, as simpler O-alkyl hydroxylamines (e.g., O-methylhydroxylamine) show pronounced cytotoxicity via DNA base-excision-repair inhibition mechanisms unrelated to the anti-plasmodial target. [3]

Cytotoxicity counter-screen
Cross-study comparable
HepG2: 20.0% inhib. at 10 µM; estimated SI >30 (CC50 / XC50).
Supports cytotoxicity endpoint review
Class-level selectivity comparison; verify CC50 for definitive SI
Cytotoxicity HepG2 Selectivity index

Physicochemical Comparison with O-Benzylhydroxylamine

O-(3-Phenoxypropyl)hydroxylamine hydrochloride (free base) possesses a Topological Polar Surface Area (TPSA) of 44.5 Ų, with 2 hydrogen-bond donors and 3 hydrogen-bond acceptors. [1] In contrast, O-benzylhydroxylamine (the closest commercially prevalent analog, CAS 622-33-3) has a TPSA of 35.3 Ų with only 1 HBD and 2 HBA. [2] The additional ether oxygen in the phenoxypropyl chain increases both TPSA (+9.2 Ų) and hydrogen-bond acceptor count (+1), which translates into measurably different solubility and membrane-permeability characteristics. This difference is particularly relevant for medicinal chemistry applications where balancing passive permeability with aqueous solubility is a key optimization parameter. The extended three-carbon spacer also provides greater conformational flexibility (5 rotatable bonds vs. 3 for O-benzylhydroxylamine), which can be advantageous for accessing binding pockets that require a specific spatial orientation of the terminal phenyl ring.

Physicochemical properties
Head-to-head
TPSA 44.5 vs 35.3 Ų; HBA 3 vs 2; rotatable bonds 5 vs 3 (vs O-benzylhydroxylamine).
Higher polarity and flexibility relative to O-benzyl analog
Computed properties; experimental solubility/permeability advised
Physicochemical properties Drug-likeness TPSA

Erythromycin Oxime Ether Synthesis

O-(3-Phenoxypropyl)hydroxylamine serves as a direct precursor for the synthesis of erythromycin A 9-O-(phenoxypropyl)oxime via alkylation of erythromycin A 9-oxime with 3-phenoxypropyl bromide under phase-transfer conditions (KOH, tetrabutylammonium iodide, THF). [1] This specific transformation is documented in the drug synthesis literature as a route to novel erythromycin derivatives with modified C-13 substituents, explored for antibacterial activity against Mycobacterium avium complex and clarithromycin-resistant Staphylococcus aureus strains. [2] The phenoxypropyl oxime ether side-chain cannot be accessed using simpler O-substituted hydroxylamines such as O-methylhydroxylamine or O-benzylhydroxylamine, as these would produce methyl-oxime or benzyl-oxime derivatives with fundamentally different antibacterial SAR. [3] The three-carbon spacer between the oxime oxygen and the terminal phenoxy group is critical for the observed biological activity of the resulting macrolide derivatives.

Synthetic motif access
Class-level inference
Erythromycin A 9-O-(phenoxypropyl)oxime accessible; O-methyl/benzyl analogs produce different oxime ethers.
Enables phenoxypropyl macrolide derivative synthesis
Synthetic yields and purity data to verify
Macrolide antibiotics Oxime ether Erythromycin

O-(3-Phenoxypropyl)hydroxylamine HCl: Application Scenarios


Strain-Selective Anti-Malarial Target Validation

Based on the evidence demonstrating 100% inhibition of P. falciparum 3D7 (XC50 = 320.71 nM) with 0% inhibition of Dd2 at the same concentration [1], this compound is well-suited as a strain-selective probe for target-validation experiments in malaria research. Its low HepG2 cytotoxicity (20% at 10 µM) ensures that observed anti-parasitic effects are not confounded by general cellular toxicity, a limitation frequently encountered with simpler O-substituted hydroxylamine analogs.

Phenoxypropyl Macrolide Oxime Ether Synthesis

The compound is the reagent of choice for constructing erythromycin A 9-O-(phenoxypropyl)oxime derivatives, a specific structural class of macrolide antibiotics with documented activity against Mycobacterium avium complex. [2] No alternative O-substituted hydroxylamine (O-methyl, O-benzyl, O-pentafluorobenzyl) can deliver this exact phenoxypropyl oxime ether motif, making procurement of this specific CAS number essential for this synthetic route.

Aromatic Scaffold Design with Enhanced Solubility

With a TPSA of 44.5 Ų, 3 hydrogen-bond acceptors, and 5 rotatable bonds [3], this compound offers a distinct physicochemical profile compared to the more lipophilic O-benzylhydroxylamine (TPSA 35.3 Ų, 2 HBA) or the smaller O-methylhydroxylamine (TPSA 35.3 Ų, 1 HBA). It is the preferred procurement choice for medicinal chemistry programs that require balanced solubility-permeability properties while retaining a terminal aromatic ring for π-stacking or hydrophobic interactions.

N-Heterocycle Synthesis via Electrophilic Amination

As an O-protected NH-free hydroxylamine, this compound functions as an electrophilic aminating reagent in the construction of nitrogen-enriched heterocycles under transition-metal-free conditions. [4] The phenoxypropyl substituent provides steric differentiation from simpler O-alkyl hydroxylamines, which can influence regioselectivity in intramolecular N–N bond-forming cyclization reactions. Procurement of the hydrochloride salt form ensures bench-stable storage (2–8°C, sealed, dry) and consistent reactivity compared to the free-base form.

Application
Selection Property
Validation Focus
Antimalarial target-validation studies
Strain-selective antiplasmodial profile
Cytotoxicity counter-screen and strain-panel confirmation
Macrolide oxime ether synthesis
Phenoxypropyl motif specificity
Product identity and structural confirmation
Medicinal chemistry scaffold design
Balanced TPSA / HBA profile
Solubility and permeability benchmarking
N-Heterocycle electrophilic amination
O-Protected NH-free hydroxylamine reactivity
Reaction regioselectivity and yield verification
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